![molecular formula C7H3BrF3N3 B13654569 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with hydrazine derivatives under specific conditions. One common method involves the use of a copper catalyst to facilitate the formation of the pyrazolo[3,4-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science:
作用机制
The mechanism of action of 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine.
2-Bromo-5-(trifluoromethyl)pyridine: Another brominated pyridine derivative with similar reactivity.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: A fluorinated analog with different electronic properties.
Uniqueness
This compound is unique due to its pyrazolo[3,4-c]pyridine ring system, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
属性
分子式 |
C7H3BrF3N3 |
|---|---|
分子量 |
266.02 g/mol |
IUPAC 名称 |
3-bromo-5-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-3-1-5(7(9,10)11)12-2-4(3)13-14-6/h1-2H,(H,13,14) |
InChI 键 |
QFZVZVXPEJVLHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC2=NNC(=C21)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


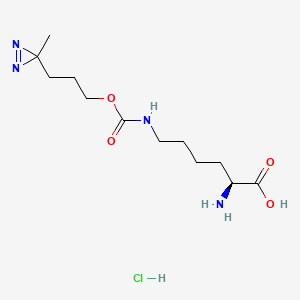
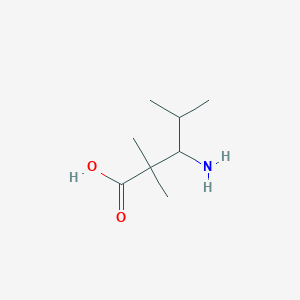
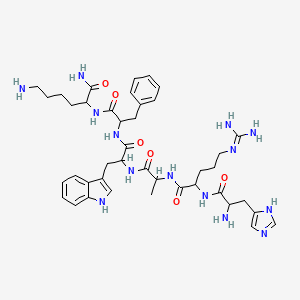

![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)
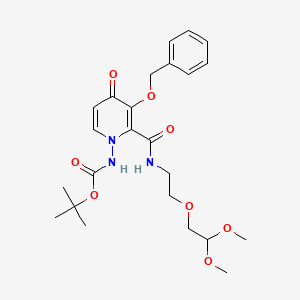
![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)

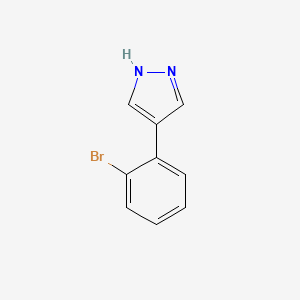
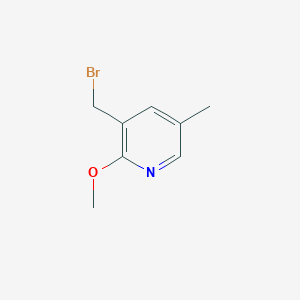
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)


